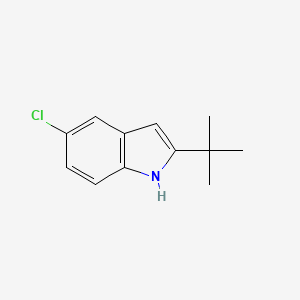

2-Tert-butyl-5-chloro-1H-indole

Übersicht

Beschreibung

The compound "2-Tert-butyl-5-chloro-1H-indole" is a derivative of indole, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activities. Indole derivatives are known for their diverse range of applications in pharmaceuticals, agrochemicals, and materials science. The tert-butyl group attached to the indole ring can influence the physical and chemical properties of the molecule, potentially leading to unique reactivity and interaction patterns.

Synthesis Analysis

The synthesis of indole derivatives often involves multi-step reactions that introduce various functional groups to the indole core. For instance, the synthesis of 2-tert-butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole was achieved through Fischer indole synthesis, which is a classical method for constructing the indole ring by reacting a hydrazine with a carbonyl compound under acidic conditions . Similarly, the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involved a three-step substitution reaction, showcasing the versatility of indole chemistry .

Molecular Structure Analysis

The molecular structure of indole derivatives is often confirmed by spectroscopic techniques such as NMR and X-ray crystallography. For example, the crystal structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined by X-ray diffraction and compared with the molecular crystal structure determined by density functional theory (DFT) . The indole ring system's planarity and the orientation of substituents can significantly affect the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, which are often influenced by the substituents on the indole ring. For instance, the tert-butyl esters of indole-5-carboxylic acid were synthesized by reacting the appropriate carboxylic acids with tert-butyl trichloroacetimidate, demonstrating the reactivity of the carboxylic acid moiety in indole derivatives . The introduction of functional groups such as bromo and tert-butyl can lead to new and structurally interesting compounds, as seen in the synthesis of tert-butyl- and bromo-functionalized [1,2,4]triazino[5,6-b]indoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are closely related to their molecular structure. The presence of tert-butyl groups can increase steric bulk, affecting the molecule's boiling point, solubility, and crystallinity. The crystal structure analysis provides insights into intermolecular interactions, such as hydrogen bonding, which can influence the compound's melting point and stability . The electronic properties, such as the distribution of atomic charges and molecular electrostatic potential, are crucial for understanding the reactivity and biological activity of these molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- X-Ray Structure and DFT Studies : Research conducted by Boraei et al. (2021) on triazolyl-indole compounds, including tert-butyl analogues, utilized single-crystal X-ray diffraction and NMR techniques for molecular structure confirmation. The study revealed significant insights into molecular packing, atomic charge distribution, and donor-acceptor interactions, underscoring the compound's potential in various scientific applications (Boraei, Soliman, Haukka, & Barakat, 2021).

Chemical Synthesis and Characterization

- Fischer Indole Synthesis : A study by Falke et al. (2011) reported the synthesis of 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole, highlighting the Fischer indole synthesis approach. This study contributes to understanding the synthetic pathways and potential applications of tert-butyl-indole derivatives in chemical research (Falke, Bumiller, Harbig, Masch, Wobbe, & Kunick, 2011).

Applications in Catalysis and Organic Synthesis

- Catalysis and Synthesis of Indoles : Research by Beller et al. (2001) involved the amination of aryl chlorides using potassium tert-butoxide, leading to the synthesis of N-substituted indoles. This study emphasizes the role of tert-butyl compounds in facilitating key organic reactions, which are crucial in pharmaceutical and chemical industries (Beller, Breindl, Riermeier, & Tillack, 2001).

Advanced Biological Testing

- Synthesis of Potent Antagonists : Isherwood et al. (2012) conducted research on the synthesis of hexahydro-7,10-epiminocyclohepta[b]indole derivatives using tert-butyl compounds. This synthesis was part of the preparation of a potent 5-HT6 antagonist, demonstrating the compound's relevance in advanced biological testing (Isherwood, Guzzo, Henderson, Hsia, Kaur, Nacro, Narreddula, Panduga, Pathak, Shimpukade, Tan, Xiang, Qiang, & Ghosh, 2012).

Photocatalysis and Complex Molecule Construction

- Photocatalytic Dearomative Cycloaddition : A study by Oderinde et al. (2020) utilized tert-butyloxycarbonyl (Boc)-protected indole-2-carboxyesters in a [2 + 2] cycloaddition reaction. This photocatalytic process is crucial for constructing complex molecules with potential pharmaceutical applications, emphasizing the utility of tert-butyl derivatives in photocatalysis (Oderinde, Ramirez, Dhar, Cornelius, Jorge, Aulakh, Sandhu, Pawluczyk, Sarjeant, Meanwell, Mathur, & Kempson, 2020).

Enzymatic Oxidation

- Chloroperoxidase Catalysis : Hartmann and Streb (2006) researched the chloroperoxidase-catalyzed oxidation of indole, using tert-butyl hydroperoxide as an oxidant. This study contributes to the understanding of enzymatic oxidation processes, with implications for the production of fine chemicals and pharmaceuticals (Hartmann & Streb, 2006).

Eigenschaften

IUPAC Name |

2-tert-butyl-5-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYFHRKGIPRJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500582 | |

| Record name | 2-tert-Butyl-5-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-5-chloro-1H-indole | |

CAS RN |

69622-40-8 | |

| Record name | 2-tert-Butyl-5-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

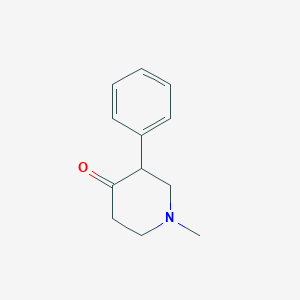

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

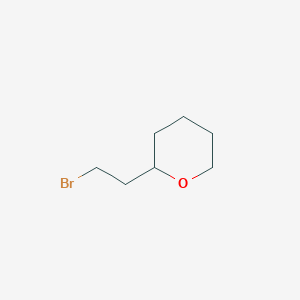

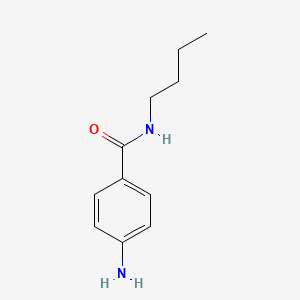

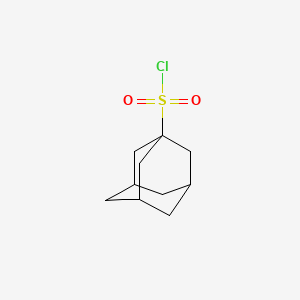

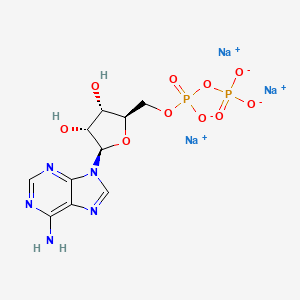

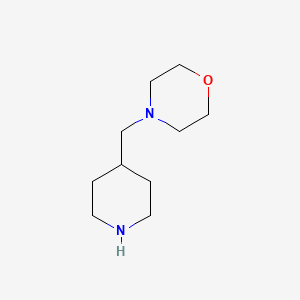

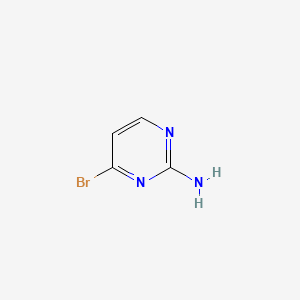

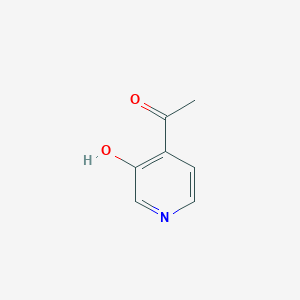

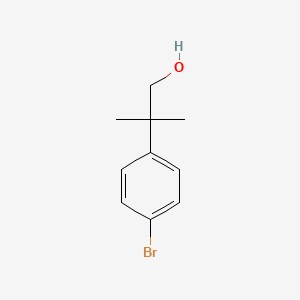

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.